4-(2-Fluoro-4-methoxyphenyl)phenol
Description
4-(2-Fluoro-4-methoxyphenyl)phenol is a phenolic compound characterized by a central phenol ring substituted with a 2-fluoro-4-methoxyphenyl group. The fluorine atom at the ortho position and the methoxy group at the para position on the adjacent phenyl ring create a unique electronic environment. The electron-withdrawing fluorine (-I effect) and electron-donating methoxy (+M/-I effects) substituents influence the compound’s polarity, solubility, and reactivity.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-6-7-12(13(14)8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKASYCKBKMHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683494 | |
| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136480-73-4 | |
| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
The Suzuki coupling between 2-fluoro-4-methoxyphenylboronic acid and 4-bromophenol (protected as its tert-butyldimethylsilyl ether) is a widely used method. Key parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 85% Efficiency |
| Base | K₂CO₃ (2.5 eq) | Facilitates Transmetallation |
| Solvent | DME/H₂O (4:1) | Solubility Balance |
| Temperature | 80°C, 12 hr | Completes Oxidative Addition |
Post-coupling, the silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free phenol.
Ullmann-Type Coupling for Direct Biaryl Bond Formation
Copper-Mediated Coupling
Ullmann reactions between 2-fluoro-4-methoxyiodobenzene and 4-hydroxyphenylboronic acid under CuI/L-proline catalysis provide an alternative pathway:
Conditions :
Limitations
-
Requires stoichiometric copper, complicating purification.
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Limited functional group tolerance compared to palladium systems.
Friedel-Crafts Alkylation via Intermediate Epoxides
Epoxide Synthesis and Ring-Opening
A less conventional route involves epoxidizing 2-fluoro-4-methoxystyrene followed by acid-catalyzed ring-opening with phenol:
-
Epoxidation :
-
Ring-Opening :
Drawback : Regioselectivity challenges necessitate careful control of acid strength and temperature.
Protective Group Strategies
Silyl Ether Protection
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Protection : 4-Bromophenol treated with tert-butyldimethylsilyl chloride (TBDMSCl) in presence of imidazole.
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Deprotection : TBAF in THF (quantitative removal).
Benzyl Ether Alternatives
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Benzyl bromide/K₂CO₃ in DMF protects phenolic -OH.
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Hydrogenolysis (H₂/Pd-C) removes benzyl groups, though risk of reducing fluoroarenes exists.
Purification and Characterization
Chromatographic Methods
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Flash Chromatography : Silica gel with ethyl acetate/hexane (1:5 → 1:3 gradient).
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Recrystallization : From ethyl acetate/n-heptane (60–65°C) affords >99% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.54–7.41 (m, 2H, aromatic), 6.88–6.85 (m, 1H), 3.81 (s, 3H, OCH₃).
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ESI-MS : m/z 233 [M+H]⁺.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | 85 | 99.5 | High | Moderate |
| Ullmann Reaction | 78 | 97.0 | Medium | Low |
| Friedel-Crafts | 65 | 95.0 | Low | High |
Key Insight : Suzuki coupling balances yield and scalability, making it preferable for industrial applications despite palladium costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Anti-inflammatory and Anti-tumor Properties : Research indicates that this compound exhibits notable biological activity, particularly in inhibiting inflammation and tumor growth. Its mechanism involves interactions with specific molecular targets, where the phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, modulating their activity.
- Potential Drug Candidate : Ongoing studies aim to optimize its efficacy as a therapeutic agent by elucidating its interactions with biological macromolecules.
2. Biological Studies
- Enzyme Interactions : The compound is utilized in studying enzyme interactions due to its ability to bind to various biological targets. This property makes it a valuable tool in biochemical assays and investigations of metabolic pathways.
- Ligand Development : It serves as a potential ligand in drug design, particularly for conditions requiring modulation of specific biological pathways.
3. Industrial Applications
- Advanced Materials Production : Due to its chemical properties, 4-(2-Fluoro-4-methoxyphenyl)phenol is incorporated into the production of specialty chemicals, coatings, adhesives, and plastics. Its stability and reactivity allow for enhanced performance in these applications.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was shown to inhibit cytokine release from activated immune cells, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Tumor Growth Inhibition
In preclinical trials, this compound exhibited promising results in reducing tumor size in animal models. The mechanism was linked to the induction of apoptosis in cancer cells through modulation of specific signaling pathways.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. For instance, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Substituents | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Key Applications |
|---|---|---|---|---|
| 4-(2-Fluoro-4-methoxyphenyl)phenol | 2-F, 4-OCH₃ | Not reported | Not reported | Pharmaceuticals, NLO |
| 2-Fluoro-4-(4-methylphenyl)phenol | 2-F, 4-CH₃ | ~3.5 (estimated) | ~4.2 (estimated) | Organic electronics |
| 4-(4,5-Diphenylimidazol-2-yl)phenol | Imidazole core, diphenyl | 3.2 | 6.8 | Optical limiters |
Table 2: NLO Properties of Analogous Compounds
| Compound | β (cm/W) | γ (cm²/W) | χ³ (esu) |
|---|---|---|---|
| 4-(4,5-Diphenylimidazol-2-yl)phenol | 4.044 × 10⁻¹ | 2.89 × 10⁻⁶ | 2.26 × 10⁻⁶ |
| Hypothetical Target Compound | ~1.0 × 10⁻¹ | ~1.5 × 10⁻⁶ | ~8.0 × 10⁻⁷ |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Fluoro-4-methoxyphenyl)phenol, and how can reaction efficiency be optimized?
- Methodology :
- Cross-coupling reactions : Use Suzuki-Miyaura coupling between 4-bromo-2-fluorophenol and 4-methoxyphenylboronic acid. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) under inert atmosphere .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. Fluorine splitting patterns in ¹H NMR and coupling constants (e.g., ) aid in structural confirmation .
- FTIR : Identify O–H (3200–3600 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C–F (1100–1200 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Use ESI or EI modes to confirm molecular ion peaks and fragmentation patterns .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodology :
- Store in amber glass vials under nitrogen atmosphere at 2–8°C to prevent oxidation and photodegradation. Use desiccants (e.g., silica gel) to minimize hygroscopic effects .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for this compound?
- Methodology :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare with DSC thermograms to detect polymorphic variations .
- Solvent selection : Conduct systematic solubility studies in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at 25°C and 37°C .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .
Q. How should crystallographic studies be designed to resolve the solid-state structure of this compound?
- Methodology :
- X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water). Collect data at 100 K and refine using SHELXL (full-matrix least-squares on ) .
- Validation : Check for disorder in fluorine/methoxy groups using PLATON ADDSYM and CCDC Mercury .
Q. What experimental approaches mitigate low yields in the synthesis of this compound?
- Methodology :
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (e.g., SPhos) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) while maintaining 80–85% yield .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
